1-[(4-chloro-2-methylphenoxy)acetyl]-2,6-dimethylpiperidine
Overview
Description
1-[(4-chloro-2-methylphenoxy)acetyl]-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1339066 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Health Impact Studies
Exposure and Toxicity Assessment
Research has indicated that compounds similar to 1-[(4-chloro-2-methylphenoxy)acetyl]-2,6-dimethylpiperidine, such as phenoxy herbicides, have been studied for their environmental presence and potential health impacts. For instance, the study of surfactant toxicity in cases of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication highlights the minimal cytotoxic effects of MCPA on cell viability, contrasting with the significant toxic symptoms caused by surfactants in the formulations, suggesting a differential toxicity profile within similar compounds (Hwang et al., 2015).
Occupational Exposure and Health Risks
Studies focusing on occupational exposure to phenoxy herbicides and chlorophenols have explored the potential health risks associated with these chemicals. For example, research into the mortality and cancer incidence among employees in chlorophenoxy herbicide manufacturing plants did not conclusively confirm increased risks for specific cancers previously associated with these compounds, though slight increases in cancer mortality risk were observed, warranting further investigation (Boers et al., 2009).
Analytical and Detection Methods
Identification and Quantification in Biological Samples
Advanced analytical methods have been applied to detect and quantify the presence of phenoxy herbicides and their metabolites in human biological samples, illustrating the importance of monitoring environmental and occupational exposure to these compounds. For example, the detection of 2,4-Dichlorophenoxyacetic acid residues in semen of Ontario farmers indicates direct evidence of environmental exposure to phenoxy herbicides and suggests potential implications for reproductive health (Arbuckle et al., 1999).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(17)7-8-15(11)20-10-16(19)18-12(2)5-4-6-13(18)3/h7-9,12-13H,4-6,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNLOMZLBCZQCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.